Gold cyanide

MEMS fabrication thin film stress electroplating

Obtain Gold Cyanide (AuCN, CAS 506-65-0) as the critical precursor for formulating low-stress (-30 MPa to 0 MPa) cyanide-based gold plating baths, essential for MEMS (accelerometers, RF switches) where warpage is unacceptable. Unlike pre-formulated KAu(CN)₂ salts, AuCN allows precise independent control over free cyanide content and proprietary additive integration. Its insolubility also makes it the preferred intermediate for quantitative gold recovery from spent baths via HCI precipitation and thermal decomposition into high-purity metal.

Molecular Formula AuCN
CAuN
Molecular Weight 222.984 g/mol
CAS No. 506-65-0
Cat. No. B1582709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGold cyanide
CAS506-65-0
Molecular FormulaAuCN
CAuN
Molecular Weight222.984 g/mol
Structural Identifiers
SMILES[C-]#N.[Au+]
InChIInChI=1S/CN.Au/c1-2;/q-1;+1
InChIKeyIZLAVFWQHMDDGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gold Cyanide (CAS 506-65-0) for Industrial Electroplating: Core Properties and Scientific Baseline


Gold cyanide (AuCN, CAS 506-65-0) is a binary inorganic compound of gold(I) and cyanide, existing as yellow hexagonal crystals with a density of 7.12–7.14 g/cm³ [1]. It is nearly insoluble in water and dilute acids but dissolves in aqueous solutions of alkali cyanides, ammonia, and thiosulfates [2]. AuCN functions as an intermediate precursor in gold electroplating formulations and serves as a gold source in both electrolytic and electroless deposition processes . Its stability in air under dry conditions, combined with its decomposition to metallic gold upon heating, makes it a strategically important gold-bearing compound for industrial applications where controlled gold release is required [1].

Gold Cyanide 506-65-0: Why Generic Cyanide Salt Substitution Compromises Electroplating Performance


Simple substitution of gold cyanide (AuCN) with potassium gold cyanide (KAu(CN)₂) or sodium gold cyanide (NaAu(CN)₂) in electroplating formulations cannot be performed without altering critical bath parameters and deposit characteristics. AuCN is a sparingly soluble Au(I) salt that serves as a building block requiring dissolution in free cyanide to form the active [Au(CN)₂]⁻ complex [1], whereas KAu(CN)₂ and NaAu(CN)₂ are pre-formed, highly water-soluble complex salts that dissociate directly in aqueous solution [2]. This fundamental solubility difference translates into distinct bath preparation requirements, free cyanide management strategies, and operational stability profiles. Furthermore, the stress state of electroplated gold films varies substantially depending on whether deposition occurs from AuCN-derived cyanide baths (stress range: -30 MPa to ~0 MPa) versus sulfite-based alternative baths (stress range: -90 MPa to 110 MPa) [3]. Surface roughness of gold coatings deposited from cyanide electrolytes (Ra = 90 nm at 6 μm thickness) differs measurably from coatings produced from sulfite-thiosulfate alternatives (Ra = 60 nm) [4]. These quantifiable differences in deposition physics preclude generic interchangeability.

Gold Cyanide 506-65-0: Quantitative Evidence Guide for Differentiated Performance versus Closest Analogs


AuCN Exhibits Lower and More Controlled Film Stress versus Sulfite-Based Gold Electrolytes in MEMS Fabrication

Electroplated gold films deposited from AuCN-containing cyanide baths exhibit a narrow and near-neutral stress range of -30 MPa to approximately 0 MPa (tensile to compressive transition) under deposition conditions of 1.5–6 mA/cm² and 50–70°C [1]. In contrast, gold films deposited from sulfite-based baths under identical conditions show a substantially broader and more variable stress range from -90 MPa to 110 MPa [1]. This represents a stress variation reduction of approximately 67% for cyanide baths relative to the total span observed in sulfite baths.

MEMS fabrication thin film stress electroplating gold coatings surface micromachining

KAu(CN)₂ Demonstrates Superior Solution Stability under Alkaline and Acidic Conditions versus AuCN

Aqueous potassium gold cyanide (KAu(CN)₂) solutions are very stable to heat, high concentrations of hydroxide ion, and atmospheric oxygen, showing no detectable signs of decomposition under typical electroplating conditions [1]. The solutions remain stable to acid at room temperature down to approximately pH 4.5, below which a slow decomposition to insoluble gold cyanide (AuCN) occurs [1]. At pH 1 and 1°C, KAu(CN)₂ solutions remain stable indefinitely [1]. In contrast, AuCN is the insoluble decomposition product formed when KAu(CN)₂ is acidified below pH 4.5, indicating that AuCN cannot be directly used as a stable dissolved species in acidic or near-neutral plating baths without excess free cyanide [1].

electrolyte stability bath lifetime KAu(CN)₂ AuCN electroplating

Cyanide-Based Gold Electrolytes Produce Coatings with Higher Surface Roughness (Ra = 90 nm) than Sulfite-Thiosulfate Alternatives (Ra = 60 nm) at 6 μm Thickness

Gold layers deposited on gallium arsenide (GaAs) semiconductor substrates from cyanide electrolytes exhibit surface roughness Ra = 90 nm at a coating thickness of 6 μm [1]. Under identical thickness conditions, coatings deposited from sulfite-thiosulfate electrolytes achieve lower surface roughness of Ra = 60 nm [1]. The cyanide-deposited coatings are therefore approximately 50% rougher than the sulfite-thiosulfate alternative at equivalent thickness.

surface roughness gold coatings cyanide electrolyte sulfite-thiosulfate semiconductor metallization

Low-Cyanide Electrolytes Achieve 99.1% Cyanide Reduction while Maintaining Comparable Coating Properties to Traditional AuCN-Derived Formulations

A novel low-cyanide electrolyte formulation achieved a 99.1% reduction in cyanide usage compared with conventional commercial cyanide-based gold-copper alloy plating baths, while maintaining structural, morphological, and mechanical coating properties comparable to those obtained from traditional cyanide-based electrolytes [1]. This demonstrates that cyanide content can be drastically reduced without sacrificing performance parity with AuCN-derived standard formulations.

low-cyanide electrolyte gold-copper alloys environmental compliance cyanide reduction electroplating

AuCN-Derived Cyanide Baths Enable Photoresist-Compatible Deposition Unlike Sulfite-Thiosulfate Electrolytes Which Degrade Positive Photoresist Materials

Gold deposition from sulfite-thiosulfate electrolyte, in contrast to deposition from acidic cyanide electrolyte, does not induce degradation of positive photoresist materials, enabling the production of gold coatings with vertical sidewalls [1]. This material compatibility difference is critical for semiconductor and MEMS fabrication processes where photoresist integrity must be maintained throughout electroplating steps.

photoresist compatibility gold electroplating semiconductor lithography cyanide electrolyte microfabrication

AuCN Serves as the Primary Intermediate for In-Situ Bath Preparation from Metallic Gold versus Pre-Formed KAu(CN)₂ for Ready-to-Use Formulations

Gold cyanide (AuCN) is prepared by acidification of KAu(CN)₂ solutions with hydrochloric acid at 50°C, precipitating AuCN with concomitant evolution of HCN [1]. KAu(CN)₂ itself is manufactured commercially by anodic dissolution of metallic gold in potassium cyanide solutions [2]. AuCN can subsequently be re-dissolved in alkali cyanide solutions to reform the [Au(CN)₂]⁻ complex [3]. This synthetic pathway positions AuCN as the isolable, solid intermediate for gold recovery and purification, whereas KAu(CN)₂ is the water-soluble end-use form directly incorporated into plating baths.

bath preparation AuCN synthesis KAu(CN)₂ gold dissolution electrolyte formulation

Gold Cyanide 506-65-0: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


MEMS and Microfabrication Gold Structural Layers Requiring Low and Predictable Residual Stress

Procure AuCN for formulation of cyanide-based gold electroplating baths where residual film stress must be maintained within the narrow window of -30 MPa to 0 MPa. This stress profile is critical for MEMS device fabrication (e.g., RF switches, accelerometers, micromirrors) where excessive tensile or compressive stress causes device warpage, stiction, or mechanical failure [1]. Sulfite-based alternatives exhibit stress variability up to 200 MPa span (-90 to 110 MPa), making them unsuitable for precision microstructures [1]. The stress advantage of cyanide baths has been validated on Cr-Au multilayer structures at thicknesses up to 1500 nm, with deposition parameters of 1.5–6 mA/cm² and 50–70°C [1].

Gold Recovery and Refining via Acidification-Precipitation Route

AuCN serves as the isolable intermediate for gold recovery from cyanide leach solutions or spent plating baths. The acidification of soluble gold cyanide complexes (e.g., KAu(CN)₂, NaAu(CN)₂) with HCl at 50°C precipitates AuCN as a yellow solid, enabling subsequent thermal decomposition to metallic gold of high purity [2]. This precipitation pathway achieves near-quantitative gold recovery from alkaline cyanide solutions [2]. The insolubility of AuCN in water and dilute acids facilitates efficient solid-liquid separation, making it the preferred intermediate for gold refining operations and precious metal recycling facilities.

Semiconductor Wafer Metallization Where Controlled Surface Roughness (Ra ≈ 90 nm) Enhances Subsequent Layer Adhesion

Cyanide-based gold electrolytes derived from AuCN produce coatings with surface roughness Ra = 90 nm at 6 μm thickness on GaAs substrates [3]. This roughness level, while 50% higher than sulfite-thiosulfate alternatives (Ra = 60 nm), provides enhanced mechanical interlocking for subsequent layer adhesion in multi-layer semiconductor metallization stacks [3]. Applications include GaAs device backside metallization, bond pad plating, and contact metallization where adhesion strength to overlying solder or wire bonds outweighs the requirement for optical-grade surface smoothness. Users should verify that the 90 nm Ra value meets their specific adhesion specification before committing to cyanide bath procurement.

In-House Custom Electroplating Bath Formulation Requiring Precise Free Cyanide Control

Procure AuCN as the gold precursor for laboratories and pilot-scale operations that require custom formulation of gold plating baths with precisely controlled free cyanide-to-gold ratios. Unlike pre-formulated KAu(CN)₂ (67–68% Au, ready-to-use), AuCN (theoretical 88.3% Au) must be dissolved in alkali cyanide solutions to generate the active [Au(CN)₂]⁻ complex [4]. This dissolution step allows formulators to independently adjust total cyanide content, optimize pH buffering, and incorporate proprietary additives without interference from pre-existing stabilizers [5]. This scenario is particularly relevant for R&D laboratories developing proprietary plating processes, universities conducting electrochemistry research, and specialty plating shops servicing niche applications with non-standard bath chemistry requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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